L-(-)-Neopterin

Description

Neopterin, L-erythro- has been reported in Pyrrhocoris apterus with data available.

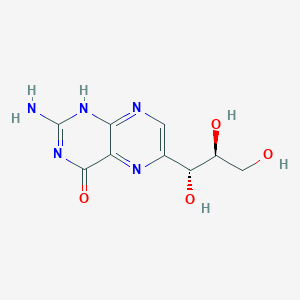

Structure

3D Structure

Properties

CAS No. |

2277-43-2 |

|---|---|

Molecular Formula |

C9H11N5O4 |

Molecular Weight |

253.22 g/mol |

IUPAC Name |

2-amino-6-[(1R,2S)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m0/s1 |

InChI Key |

BMQYVXCPAOLZOK-UJURSFKZSA-N |

Isomeric SMILES |

C1=C(N=C2C(=N1)NC(=NC2=O)N)[C@H]([C@H](CO)O)O |

Canonical SMILES |

C1=C(N=C2C(=N1)NC(=NC2=O)N)C(C(CO)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Neopterin, L-erythro-; L-Neopterin; Neopterin, L-(-)-; L-Erythro-neopterin; |

Origin of Product |

United States |

Foundational & Exploratory

The L-(-)-Neopterin Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Core Biochemical Cascade from GTP, its Regulation, and Methods of Study

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the L-(-)-neopterin biosynthesis pathway, a critical arm of cellular immunity. Neopterin (B1670844), a pteridine (B1203161) derivative, is a sensitive biomarker of T-helper cell 1 (Th1) type immune activation. Its production is initiated by the cytokine interferon-gamma (IFN-γ) and provides a window into inflammatory processes underlying various pathological states, including infectious diseases, autoimmune disorders, malignancies, and allograft rejection. This document details the enzymatic steps from Guanosine Triphosphate (GTP) to L-(-)-neopterin, presents key quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the core pathways and workflows.

The Core Biosynthesis Pathway

The biosynthesis of L-(-)-neopterin from GTP is a three-step enzymatic cascade primarily occurring in monocytes, macrophages, and dendritic cells upon stimulation by IFN-γ.[1][2][3] While this pathway is a branch of the biosynthesis route for tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases, in human macrophages, the pathway predominantly terminates at the formation of neopterin due to the relatively low activity of a key downstream enzyme.[3]

The central enzymes involved are:

-

GTP cyclohydrolase I (GTPCH-I)

-

6-pyruvoyltetrahydropterin synthase (PTPS)

-

Sepiapterin Reductase (SR) (Primarily in the context of BH4 synthesis, but relevant to the overall pathway)

The process begins with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate by GTPCH-I.[4] This intermediate is then acted upon by PTPS to form 6-pyruvoyltetrahydropterin. In human macrophages, the majority of 7,8-dihydroneopterin triphosphate is dephosphorylated by non-specific phosphatases to 7,8-dihydroneopterin, which is subsequently oxidized non-enzymatically to yield the stable, fluorescent molecule L-(-)-neopterin.

Signaling Pathway for Neopterin Production

The induction of neopterin biosynthesis is tightly regulated by the pro-inflammatory cytokine IFN-γ. Upon binding to its receptor on the surface of a macrophage, IFN-γ activates the JAK-STAT signaling pathway, leading to the transcriptional upregulation of the GCH1 gene, which encodes for GTPCH-I, the rate-limiting enzyme in the pathway.[1] Other cytokines, such as TNF-α and IL-1β, can synergistically enhance IFN-γ-induced neopterin production.[2]

Biosynthesis Pathway from GTP

The biochemical conversion of GTP to L-(-)-neopterin is a multi-step process. The initial and rate-limiting step is catalyzed by GTPCH-I, which converts GTP to 7,8-dihydroneopterin triphosphate.[5] This intermediate serves as a branch point. In the neopterin-dominant pathway in human macrophages, this triphosphate is dephosphorylated to 7,8-dihydroneopterin, which is then oxidized to neopterin. In other cell types with higher PTPS activity, 7,8-dihydroneopterin triphosphate is converted to 6-pyruvoyltetrahydropterin, a precursor for tetrahydrobiopterin synthesis.

Quantitative Data

The enzymatic efficiency of the core enzymes in the L-(-)-neopterin biosynthesis pathway is crucial for understanding the kinetics of neopterin production. The following table summarizes key kinetic parameters for the human enzymes involved.

| Enzyme | Substrate | Km | Vmax | kcat | Source Organism | Reference |

| GTP Cyclohydrolase I | GTP | 116 µM | - | - | Homo sapiens | [6] |

| 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin Triphosphate | 8.1 µM | 120 nmol/min/mg | - | Homo sapiens | [7] |

| 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin Triphosphate | ~10 µM | - | 0.27 s⁻¹ | Mus musculus | [3] |

| Sepiapterin Reductase | Sepiapterin | 25.4 µM | - | 97.0 min⁻¹ | Homo sapiens | [7] |

| Sepiapterin Reductase | NADPH | 30.2 µM | - | 0.74 min⁻¹ | Homo sapiens | [7] |

Note: Vmax and kcat values are often dependent on specific assay conditions and enzyme purity. The data presented here are for comparative purposes.

Experimental Protocols

In Vitro Neopterin Production using THP-1 Cells

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells and their subsequent stimulation with IFN-γ to induce neopterin production.

Materials:

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Recombinant human Interferon-gamma (IFN-γ)

-

Phosphate-buffered saline (PBS)

-

6-well tissue culture plates

Procedure:

-

Cell Culture: Maintain THP-1 monocytes in suspension culture in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

-

Differentiation:

-

Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in 6-well plates.

-

Add PMA to a final concentration of 100 ng/mL.[8]

-

Incubate for 48 hours to induce differentiation into adherent macrophage-like cells.

-

-

Resting Phase:

-

Gently aspirate the PMA-containing medium.

-

Wash the adherent cells twice with warm PBS.

-

Add fresh, supplemented RPMI-1640 medium without PMA.

-

Incubate for a 24-hour resting period.[9]

-

-

Stimulation:

-

Replace the medium with fresh medium containing IFN-γ at a final concentration of 100 ng/mL.

-

Incubate for 48 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant and centrifuge at 300 x g for 5 minutes to remove any detached cells.

-

Store the supernatant at -80°C until analysis.

-

Quantification of Neopterin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method with fluorescence detection for the quantification of neopterin in cell culture supernatants, serum, or urine.

Materials:

-

HPLC system with a fluorescence detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Neopterin standard

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium phosphate (B84403) monobasic

-

Trichloroacetic acid (TCA) for serum samples

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation:

-

Cell Culture Supernatant: Thaw the supernatant, vortex, and filter through a 0.22 µm syringe filter.

-

Serum: To 100 µL of serum, add 50 µL of 15% (w/v) TCA. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Collect the supernatant and dilute it five-fold with the mobile phase.[10]

-

Urine: Thaw the urine sample, vortex, and dilute 1:100 with distilled water.[11]

-

-

Chromatographic Conditions:

-

Detection:

-

Quantification:

-

Prepare a standard curve of neopterin in the appropriate matrix (cell culture medium, diluted serum, or diluted urine) at concentrations ranging from 1 to 1000 ng/mL.

-

Calculate the concentration of neopterin in the samples by comparing their peak areas to the standard curve.

-

Conclusion

The L-(-)-neopterin biosynthesis pathway represents a key immunological process, and its end-product is a valuable biomarker for monitoring cell-mediated immune responses. This guide has provided an in-depth overview of the enzymatic cascade, its regulation, and detailed methodologies for its investigation. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to explore the role of neopterin in health and disease, and to evaluate the immunomodulatory effects of novel therapeutic agents. The continued study of this pathway holds significant promise for advancing our understanding of inflammatory diseases and for the development of new diagnostic and therapeutic strategies.

References

- 1. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrobiopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Structure, genomic localization and recombinant expression of the mouse 6-pyruvoyl-tetrahydropterin synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 5. Discovery of common human genetic variants of GTP cyclohydrolase 1 (GCH1) governing nitric oxide, autonomic activity, and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]

- 8. Purification of 6-pyruvoyl-tetrahydropterin synthase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Clinical Significance of L-(-)-Neopterin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Biomarker of Cellular Immune Activation

Abstract

L-(-)-Neopterin, a pteridine (B1203161) derivative, has emerged as a crucial biomarker for monitoring the activation of the cellular immune system. Synthesized predominantly by human macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), neopterin (B1670844) serves as a sensitive, albeit non-specific, indicator of pro-inflammatory conditions. Its measurement in various body fluids, including serum, plasma, urine, and cerebrospinal fluid (CSF), provides valuable insights into the pathogenesis and progression of a wide spectrum of clinical disorders. This technical guide offers a comprehensive overview of the clinical significance of L-(-)-Neopterin, detailing its biochemical pathways, its role in various pathologies, methodologies for its quantification, and its potential applications in drug development and clinical research.

Introduction to L-(-)-Neopterin

L-(-)-Neopterin is a catabolic product of guanosine (B1672433) triphosphate (GTP), an essential cellular energy source.[1] Its production is intricately linked to the activation of T-helper 1 (Th1) cells and the subsequent release of IFN-γ. This cytokine stimulates macrophages and, to a lesser extent, other cell types to upregulate the enzyme GTP-cyclohydrolase I, which catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1][2] This intermediate is then dephosphorylated to 7,8-dihydroneopterin, which is subsequently oxidized to form the stable and measurable L-(-)-Neopterin.[2] Due to its stability in body fluids, neopterin is a reliable marker for assessing the in vivo activity of the cellular immune system.[3][4]

Biochemical Pathway of Neopterin Synthesis

The synthesis of neopterin is a direct consequence of cellular immune activation, primarily driven by IFN-γ. The pathway begins with the enzymatic conversion of GTP and culminates in the production of neopterin and other pteridine derivatives.

Clinical Significance Across Disease States

Elevated neopterin levels are associated with a broad range of conditions characterized by cellular immune activation. While not specific to any single disease, the magnitude of the neopterin concentration often correlates with disease severity, activity, and prognosis.[5][6]

Infectious Diseases

In viral infections, neopterin levels rise early, often before the appearance of clinical symptoms or specific antibodies, making it a valuable early marker of infection.[7]

-

Viral Infections : Significantly elevated neopterin levels are observed in infections with HIV, hepatitis A, B, and C viruses, cytomegalovirus (CMV), Epstein-Barr virus (EBV), and more recently, SARS-CoV-2.[7][8][9] In HIV, neopterin levels correlate with viral load and are a strong predictor of disease progression to AIDS and mortality.[1][10] Successful antiretroviral therapy leads to a decrease in neopterin concentrations.[1]

-

Bacterial Infections : Infections caused by intracellular bacteria, such as Mycobacterium tuberculosis, also lead to increased neopterin levels, which can correlate with the extent of the disease.[9] Generally, viral infections tend to induce a more pronounced neopterin response compared to bacterial infections, which can aid in differential diagnosis.[11]

Autoimmune Diseases

Neopterin serves as a marker of disease activity in various autoimmune disorders.[8]

-

Rheumatoid Arthritis (RA) : Neopterin levels in serum and synovial fluid are elevated in patients with RA and correlate with disease activity scores.[8][12]

-

Systemic Lupus Erythematosus (SLE) : Increased neopterin concentrations are associated with active SLE and can be used to monitor therapeutic response.[8]

-

Inflammatory Bowel Disease (IBD) : Patients with Crohn's disease and ulcerative colitis show elevated neopterin levels that correspond to the degree of intestinal inflammation.[8]

Oncology

In various malignancies, neopterin is a prognostic indicator, with higher levels being associated with a poorer outcome.[13][14][15]

-

Hematological Malignancies : Elevated neopterin is observed in lymphomas and leukemias, where it correlates with the stage of the disease and response to therapy.

-

Solid Tumors : Increased neopterin has been reported in patients with colorectal, pancreatic, hepatocellular, urological, and head and neck cancers, as well as melanoma.[13] Neopterin levels can reflect the host's immune response to the tumor and may also be associated with the side effects of anticancer treatments.[8][16]

Transplantation Medicine

Monitoring neopterin levels is a valuable tool in the post-transplantation setting for the early detection of immunological complications.[5][17]

-

Allograft Rejection : A significant increase in neopterin concentrations can precede the clinical signs of acute allograft rejection in recipients of kidney, liver, heart, and lung transplants.[8][16]

-

Infections : Post-transplant neopterin elevation can also indicate an opportunistic infection, necessitating further diagnostic workup.

Cardiovascular Diseases

Inflammation is a key process in the development and progression of atherosclerosis. Neopterin, as a marker of macrophage activation, has been implicated in cardiovascular diseases.[18][19]

-

Atherosclerosis : Elevated serum neopterin levels are found in patients with coronary and peripheral artery disease and are associated with unstable angina and acute myocardial infarction.[18]

-

Prognostic Value : High neopterin levels are a prognostic marker for major adverse cardiovascular events in patients with both chronic and acute coronary syndromes.[18][20]

Neurological Disorders

Neopterin measurement in cerebrospinal fluid (CSF) provides a direct window into the immune activation within the central nervous system (CNS).[21]

-

Neuroinflammation : Elevated CSF neopterin is a sensitive biomarker for neuroinflammation and is observed in various CNS diseases, including CNS infections (meningitis, encephalitis), autoimmune encephalitis, and CNS lymphoma.[21][22]

-

HIV-Associated Neurologic Disease : CSF neopterin levels are significantly elevated in patients with HIV-associated meningitis and opportunistic CNS infections.[23]

Quantitative Data on Neopterin Levels

The following tables summarize typical neopterin concentrations in healthy individuals and patients with various clinical conditions. It is important to note that reference ranges may vary between laboratories and analytical methods.

Table 1: Neopterin Levels in Healthy Adults

| Body Fluid | Typical Concentration Range |

| Serum/Plasma | < 10 nmol/L[6][11] |

| Urine (Neopterin/Creatinine Ratio) | Varies with age, generally decreases with age[16] |

| Cerebrospinal Fluid (CSF) | 5 - 8 nmol/L (varies with age)[21] |

Table 2: Elevated Neopterin Levels in Various Clinical Conditions

| Disease Category | Condition | Body Fluid | Typical Findings |

| Infectious Diseases | Viral Lower Respiratory Tract Infection | Serum | > 10 nmol/L in 96% of patients[1] |

| HIV-associated Meningitis | CSF | 72.1 ± 13.3 nmol/L[23] | |

| Opportunistic CNS Infections (HIV+) | CSF | 36 ± 9.1 nmol/L[23] | |

| Autoimmune Diseases | Rheumatoid Arthritis (active) | Synovial Fluid | 41 ± 37 nmol/L[12] |

| Primary Sjögren's Syndrome | Saliva | 9.5 ± 7.61 nmol/L[12] | |

| Neurological Diseases | Meningitis/Encephalitis | CSF | Optimal cut-off: 33.57 pmol/mL[22] |

Experimental Protocols for Neopterin Measurement

The quantification of neopterin in biological fluids is most commonly performed using competitive enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and cost-effective method for neopterin measurement.[11] The principle is based on a competitive binding reaction.

Methodology:

-

Sample Preparation : Serum, plasma (EDTA), or urine samples are used. Urine samples may require dilution. Samples should be centrifuged to remove particulate matter.[3]

-

Assay Procedure (based on a typical competitive ELISA kit) :

-

Pipette standards, controls, and patient samples into the wells of a microtiter plate pre-coated with anti-neopterin antibodies.[3]

-

Add a fixed amount of enzyme-labeled neopterin (conjugate) to each well.[3]

-

Incubate the plate to allow for competitive binding of the sample neopterin and the enzyme-labeled neopterin to the antibodies.[3]

-

Wash the plate to remove unbound components.[3]

-

Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will catalyze a color change.[3]

-

Stop the reaction with a stop solution. The intensity of the color is inversely proportional to the concentration of neopterin in the sample.[3]

-

Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[3]

-

-

Data Analysis : A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The neopterin concentration in the patient samples is then interpolated from this curve.

High-Performance Liquid Chromatography (HPLC)

HPLC with fluorometric detection is another highly sensitive and specific method for neopterin quantification.[2]

Methodology:

-

Sample Preparation : Protein precipitation is typically required for serum and plasma samples. This is often achieved by adding an acid (e.g., trichloroacetic acid). Samples are then centrifuged, and the supernatant is collected for analysis.

-

Chromatographic Separation : The prepared sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase (a mixture of buffers and organic solvents) is used to separate neopterin from other components in the sample based on their physicochemical properties.

-

Detection : Neopterin has natural fluorescence. As the separated components elute from the column, they pass through a fluorescence detector set at an excitation wavelength of approximately 353 nm and an emission wavelength of approximately 438 nm.

-

Quantification : The concentration of neopterin is determined by comparing the peak area of the sample to the peak areas of known standards.

Applications in Drug Development and Research

The measurement of L-(-)-Neopterin has significant potential in the field of drug development and clinical research.

-

Pharmacodynamic Biomarker : In the development of immunomodulatory drugs, neopterin can serve as a pharmacodynamic biomarker to assess the biological activity of a therapeutic agent on the cellular immune system. A decrease in neopterin levels following treatment could indicate a desired anti-inflammatory effect.

-

Patient Stratification : Neopterin levels can be used to stratify patient populations in clinical trials. For example, patients with high baseline neopterin levels may be more likely to respond to a therapy targeting the IFN-γ pathway.

-

Monitoring Therapeutic Efficacy : Serial neopterin measurements can be used to monitor the efficacy of a treatment over time. A sustained reduction in neopterin levels would suggest a positive therapeutic response.[11]

-

Safety and Toxicity Assessment : An unexpected increase in neopterin levels during a clinical trial could signal an unwanted pro-inflammatory response to a drug candidate, providing an early warning of potential immunotoxicity.[16]

Conclusion

L-(-)-Neopterin is a valuable and well-established biomarker of cellular immune activation. Its measurement provides a sensitive tool for the diagnosis, monitoring, and prognostication of a wide array of inflammatory and infectious diseases. For researchers, scientists, and drug development professionals, understanding the clinical significance and analytical methodologies of neopterin is crucial for its effective implementation in both clinical practice and the development of novel therapeutics. The continued investigation of neopterin in various disease contexts will undoubtedly further solidify its role as a key indicator of the complex interplay between the immune system and human pathology.

References

- 1. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ibl-international.com [ibl-international.com]

- 4. ibl-international.com [ibl-international.com]

- 5. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neopterin measurement in clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tecan.com [tecan.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. clinicallab.com [clinicallab.com]

- 12. Frontiers | A systematic review and meta-analysis of neopterin in rheumatic diseases [frontiersin.org]

- 13. Neopterin as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]

- 14. Neopterin as a biomarker of immune response in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neopterin, a prognostic marker in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The role of neopterin in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. monaldi-archives.org [monaldi-archives.org]

- 20. revespcardiol.org [revespcardiol.org]

- 21. CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. neurology.org [neurology.org]

L-(-)-Neopterin as a biomarker of cellular immunity

An In-depth Technical Guide to L-(-)-Neopterin as a Biomarker of Cellular Immunity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a highly sensitive and reliable biomarker for the activation of the cellular immune system.[1][2][3] Synthesized and released primarily by human monocytes, macrophages, and dendritic cells upon stimulation by interferon-gamma (IFN-γ), neopterin (B1670844) levels in bodily fluids directly correlate with the intensity of cell-mediated immune responses.[1][2][4] This guide provides a comprehensive overview of the biochemical pathways, clinical applications, and analytical methodologies related to L-(-)-Neopterin, serving as a technical resource for its implementation in research and drug development. Its measurement offers valuable insights into the pathophysiology of various inflammatory conditions, including viral infections, autoimmune diseases, malignancies, and allograft rejection, making it a crucial tool for diagnosis, prognosis, and therapeutic monitoring.[2][5]

The Biochemical Pathway of Neopterin Synthesis

Neopterin is a pteridine (B1203161) molecule derived from GTP, a fundamental building block for nucleic acid synthesis.[3][6] The synthesis is not a part of a primary metabolic pathway but is specifically induced during cellular immune activation.

The key steps are:

-

Initiation by IFN-γ: T-lymphocytes and Natural Killer (NK) cells release IFN-γ in response to pathogens or foreign antigens.[3][4]

-

Enzyme Induction: IFN-γ acts on monocytes and macrophages, inducing the expression of the enzyme GTP-cyclohydrolase I (GTPCH I).[3][4]

-

Conversion of GTP: GTPCH I catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[3][7]

-

Formation of 7,8-dihydroneopterin: Through the action of phosphatases, 7,8-dihydroneopterin triphosphate is dephosphorylated to yield 7,8-dihydroneopterin.[7]

-

Oxidation to Neopterin: 7,8-dihydroneopterin is an unstable intermediate. It is readily oxidized to the stable, fluorescent molecule L-(-)-Neopterin, particularly in the presence of reactive oxygen species (ROS) generated during an immune response.[6][7]

This pathway is unique in human macrophages as they possess high levels of GTPCH I but relatively low activity of the subsequent enzyme, 6-pyruvoyltetrahydropterin synthase, leading to the accumulation and release of neopterin derivatives.[3]

Caption: Biochemical pathway of L-(-)-Neopterin synthesis from GTP.

Mechanism of Induction: The IFN-γ Signaling Axis

The production of neopterin is a downstream effect of the IFN-γ signaling cascade, a cornerstone of the type-1 immune response. IFN-γ is the primary and most potent inducer of neopterin synthesis in human macrophages.[2][8]

The signaling pathway proceeds as follows:

-

Receptor Binding: IFN-γ binds to its specific cell surface receptor complex (IFNGR) on macrophages.

-

JAK-STAT Activation: This binding triggers the activation of associated Janus kinases (JAK1 and JAK2).

-

STAT1 Phosphorylation: Activated JAKs phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1).

-

Nuclear Translocation: Phosphorylated STAT1 molecules dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT1 dimers bind to specific DNA sequences (Gamma-Activated Sequences - GAS) in the promoter region of IFN-γ-responsive genes, including the gene for GTPCH I, initiating its transcription and subsequent translation.[4]

While IFN-γ is the principal stimulus, other cytokines like IFN-α and IFN-β have been shown to induce neopterin synthesis in vitro under certain conditions, though their in vivo contribution is less pronounced.[9][10]

Caption: IFN-γ signaling pathway leading to GTPCH I induction.

Quantitative Data Summary

Neopterin concentrations in body fluids are indicative of the level of cellular immune activation. The following tables summarize representative quantitative data from the literature for various clinical conditions. Normal levels in healthy adults are typically below 10 nmol/L in serum/plasma.[4]

Table 1: Neopterin in Viral Infections

| Condition | Fluid | Patient Group | Mean/Median Neopterin Level | Cut-off Value | Reference |

| Viral LRTI | Serum | Viral LRTI | 30.5 nmol/L | >15 nmol/L (69.5% specificity) | [4] |

| Bacterial LRTI | 18.7 nmol/L | [4] | |||

| HIV Infection | CSF | Asymptomatic HIV | 13.9 nmol/L | - | [11] |

| AIDS (no dementia) | 26.0 nmol/L | - | [11] | ||

| AIDS (dementia) | 65.4 nmol/L | - | [11] | ||

| COVID-19 | Plasma | COVID-19 Positive | 45.1 nmol/L | 38.85 nmol/L (70% sens, 82% spec) | [12] |

| COVID-19 Negative | 33.8 nmol/L | [12] | |||

| Serum | Severe COVID-19 | 56.6 nmol/L | >45 nmol/L (predicts higher risk) | [13] | |

| Less Severe COVID-19 | 34.7 nmol/L | [13] | |||

| Bacterial Meningitis | CSF | Acute Bacterial | 63.0 nmol/L | - | [11] |

| Viral Encephalitis | CSF | Acute Viral | 130.9 nmol/L | - | [11] |

| Healthy Controls | CSF | Healthy Adults | 4.2 nmol/L | - | [11] |

| Serum | Healthy Adults | 5.52 µg/L (~21.8 nmol/L)* | - | [14] |

*Conversion: 1 µg/L ≈ 3.95 nmol/L

Table 2: Neopterin in Autoimmune and Inflammatory Diseases

| Condition | Fluid | Patient Group | Mean Neopterin Level (± SD) | Healthy Control Level (± SD) | Reference |

| Rheumatoid Arthritis (RA) | Synovial Fluid | RA Patients | 41 ± 37 nmol/L | 10.3 ± 25 nmol/L | [15] |

| Primary Sjögren's (pSS) | Saliva | pSS Patients | 9.5 ± 7.61 nmol/L | 2.83 ± 1.47 nmol/L | [15] |

| Experimental Uveitis | Serum | Day 3 Post-Induction | 5.2 ± 0.7 nmol/L | 1.7 ± 0.2 nmol/L (Day 0) | [16] |

| Day 7 Post-Induction | 5.2 ± 0.8 nmol/L | [16] |

Table 3: Neopterin in Transplantation and Oncology

| Condition | Fluid | Finding | Value/Observation | Reference |

| Renal Allograft Rejection | Urine | Peak value predicting poor survival | > 800 µmol/mol creatinine (B1669602) | [17] |

| Serum | Neopterin/Creatinine ratio in rejection | Significantly higher (p=0.001) | [18][19] | |

| Cancer Immunotherapy (IL-2) | Serum | IL-2 Treatment | Significant increase in neopterin levels | [20] |

| Various Cancers | Serum/Urine | Prognosis | Higher levels associated with poor prognosis | [21][22][23] |

Analytical Methodologies

Accurate quantification of neopterin is crucial for its clinical and research utility. The most common methods are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is considered a gold standard for neopterin determination due to its high sensitivity and specificity.[6] The method leverages neopterin's natural fluorescence for detection.

Detailed Protocol for Urinary Neopterin Measurement by HPLC:

-

Sample Preparation:

-

Collect mid-stream urine samples in sterile containers.

-

Centrifuge the sample to remove any particulate matter.[24]

-

Dilute the urine sample (e.g., 1:10 or 1:100) with the mobile phase or a specified diluent to bring the concentration within the linear range of the assay.

-

-

Chromatographic System:

-

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, and a fluorescence detector.[25][26]

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[25][26] A guard column is recommended to protect the analytical column.[14]

-

Mobile Phase: A common mobile phase is a 15 mM potassium phosphate (B84403) buffer (pH 7.0) containing a small percentage of organic modifier like methanol (B129727) (e.g., 2.5%).[25][26] The mobile phase should be filtered and degassed before use.

-

-

Detection:

-

Calibration and Quantification:

-

Prepare a series of neopterin standard solutions of known concentrations (e.g., 1.0 to 1000 ng/mL) in the same diluent as the samples.[25][26]

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared urine samples. Determine the neopterin concentration from the calibration curve.

-

To account for variations in urine dilution, neopterin concentration is often expressed as a ratio to creatinine concentration (µmol neopterin / mol creatinine), which is measured in parallel using a UV detector at ~235 nm.[25][26]

-

Caption: General experimental workflow for HPLC-based neopterin analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for analyzing large numbers of samples.[4] Commercially available kits are based on a competitive assay principle.

Detailed Protocol for a Competitive Neopterin ELISA:

-

Sample and Reagent Preparation:

-

Samples: Prepare serum, plasma, or diluted urine samples.[27] Serum should be separated after clotting; plasma is collected with EDTA or heparin.[24] Avoid repeated freeze-thaw cycles.[24]

-

Reagents: Bring all kit components (standards, controls, buffers, enzyme conjugate, antiserum, substrate) to room temperature before use.[24][28]

-

-

Assay Procedure:

-

Pipetting: Pipette a small volume (e.g., 20 µL) of standards, controls, and samples into the appropriate wells of the microtiter plate, which is pre-coated with a capture antibody (e.g., goat-anti-rabbit IgG).[27][28]

-

Competitive Reaction:

-

Incubation: Cover the plate and incubate for a specified time (e.g., 90 minutes) at room temperature, often on an orbital shaker.[27]

-

Washing: Discard the incubation solution and wash the plate multiple times (e.g., 4 times) with diluted Wash Buffer to remove unbound reagents.[27]

-

Substrate Reaction: Add TMB Substrate Solution to each well (e.g., 150 µL) and incubate for a short period (e.g., 10 minutes) in the dark.[28] The enzyme on the bound conjugate converts the substrate to a colored product.

-

Stopping Reaction: Add Stop Solution (e.g., 150 µL) to each well. This terminates the reaction and stabilizes the color.[28]

-

-

Data Analysis:

-

Measure the optical density (OD) of each well at 450 nm using a microplate reader.[28]

-

The intensity of the color is inversely proportional to the concentration of neopterin in the sample.[28][29]

-

Generate a standard curve by plotting the OD of the standards against their known concentrations.

-

Calculate the neopterin concentration in the samples by interpolating their OD values from the standard curve.

-

Caption: Key steps in a competitive ELISA protocol for neopterin.

Conclusion and Future Outlook

L-(-)-Neopterin is an established, non-specific, and highly sensitive biomarker of cellular immune activation.[1][4][6] Its measurement provides a real-time window into the activity of the T-cell/macrophage axis, with significant prognostic and monitoring value across a spectrum of diseases.[2][21] While its lack of specificity requires interpretation within a clinical context, its utility in monitoring disease activity, predicting outcomes in cancer and HIV, and detecting early allograft rejection is well-documented.[1][2][17] As immunotherapy becomes more central to cancer treatment, monitoring immune activation markers like neopterin may play an increasingly important role in predicting response and toxicity.[21][22][23] The continued refinement of high-throughput analytical methods will further solidify the role of neopterin as an indispensable tool in both clinical diagnostics and translational research.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Relationship of interferon-gamma and neopterin levels during stimulation with alloantigens in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gamma Interferon Is Dispensable for Neopterin Production In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Cerebrospinal fluid neopterin concentrations in central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neopterin production in relation to COVID-19 in the Haut-Ogooué Province, Gabon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neopterin Predicts Disease Severity in Hospitalized Patients With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | A systematic review and meta-analysis of neopterin in rheumatic diseases [frontiersin.org]

- 16. Neopterin Levels and Immune Response in Autoimmune Uveitis in an Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Posttransplant neopterin excretion in renal allograft recipients--a reliable diagnostic aid for acute rejection and a predictive marker of long-term graft survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Serum neopterin as an indicator of increased risk of renal allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Increase in soluble interleukin-2 receptor and neopterin serum levels during immunotherapy of cancer with interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neopterin as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]

- 23. Neopterin as a biomarker of immune response in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bioelsa.com [bioelsa.com]

- 25. scielo.br [scielo.br]

- 26. scielo.br [scielo.br]

- 27. ibl-international.com [ibl-international.com]

- 28. ibl-international.com [ibl-international.com]

- 29. 4adi.com [4adi.com]

L-(-)-Neopterin: A Comprehensive Technical Guide on its Discovery, History, and Role in Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a crucial biomarker in the field of immunology. This pyrazino-pyrimidine compound, belonging to the class of pteridines, serves as a sensitive indicator of the activation of the cellular immune system, particularly of the T-helper 1 (Th1) type response. Its production is primarily induced by interferon-gamma (IFN-γ) released from activated T-lymphocytes and natural killer (NK) cells, which in turn stimulates macrophages and dendritic cells to synthesize and secrete neopterin (B1670844). This guide provides an in-depth overview of the discovery, history, biochemical pathways, and clinical significance of L-(-)-Neopterin, with a focus on its application in research and drug development.

Discovery and History

The journey of L-(-)-Neopterin from a natural compound to a key immunological marker is a fascinating chapter in biochemical research.

-

Early Pteridine Research: The story begins with the discovery of pteridines in the late 19th century as pigments in the wings of butterflies, which gave the class of compounds its name (from the Greek pteron, meaning wing). For many decades, research focused on their chemical structure and function as pigments and cofactors.[1]

-

Discovery in Nature: L-(-)-Neopterin was first isolated in 1963 from bee larvae and royal jelly.[2] This discovery sparked interest in its biological role beyond pigmentation.

-

First Identification in Humans: A pivotal moment in the history of neopterin was its first isolation from human urine in 1967 by Sakurai A. and Goto.[2]

-

Link to Disease: In 1979, Wachter et al. made the crucial observation that patients with viral infections and various types of cancer exhibited elevated levels of neopterin in their urine.[3] This was the first strong indication that neopterin could serve as a biomarker for pathological conditions.

-

Elucidation of the Immunological Connection: Subsequent research in the 1980s solidified the link between neopterin and the immune system. It was demonstrated that in vitro stimulation of human macrophages with IFN-γ led to the production and release of neopterin. This established neopterin as a direct downstream marker of IFN-γ activity and, consequently, of cell-mediated immune activation.[4]

This timeline highlights the progression of neopterin from a natural curiosity to a clinically relevant biomarker, with its role in immunology now well-established.

Biosynthesis and Signaling Pathway

The production of L-(-)-Neopterin is intricately linked to the activation of the cellular immune response. The primary trigger is the cytokine IFN-γ.

The signaling pathway leading to neopterin synthesis is initiated when IFN-γ binds to its receptor on the surface of macrophages or dendritic cells. This binding activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, JAK1 and JAK2 phosphorylate STAT1, which then dimerizes and translocates to the nucleus. In the nucleus, STAT1 binds to gamma-activated sequences (GAS) in the promoter region of the gene encoding GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in neopterin biosynthesis. This leads to the increased transcription and translation of GCH1.

GCH1 catalyzes the conversion of guanosine triphosphate (GTP) to 7,8-dihydroneopterin (B1664191) triphosphate. In human macrophages, the subsequent enzyme in the tetrahydrobiopterin (B1682763) synthesis pathway, 6-pyruvoyltetrahydropterin synthase, is expressed at low levels. Consequently, 7,8-dihydroneopterin triphosphate accumulates and is dephosphorylated by phosphatases to 7,8-dihydroneopterin, which is then released from the cell and readily oxidized to the stable molecule L-(-)-Neopterin.

Quantitative Data on Neopterin Levels

Neopterin concentrations in various body fluids are a valuable tool for assessing the level of cell-mediated immune activation. The following tables summarize typical neopterin levels in healthy individuals and various disease states. It is important to note that values can vary between laboratories and methods.

Table 1: Reference Ranges for Neopterin in Healthy Individuals

| Biological Fluid | Typical Reference Range | Notes |

| Serum/Plasma | < 10 nmol/L | Levels may increase with age.[5][6] |

| Urine | Varies with age and sex. Generally expressed as a ratio to creatinine. | Higher in children, decreases until adulthood, then slightly increases with age.[2][7] |

| Cerebrospinal Fluid (CSF) | < 5.8 - 9.3 nmol/L | Levels can increase with age.[8][9] |

Table 2: Neopterin Levels in Various Disease States (Serum/Plasma)

| Disease Category | Disease | Typical Neopterin Levels (nmol/L) | Reference |

| Viral Infections | HIV-1 | Elevated, correlates with disease progression | [3] |

| Hepatitis A, B, C | Elevated during acute infection | [3] | |

| Severe COVID-19 | Significantly elevated (mean ~42.0 nmol/L) compared to mild cases (mean ~16.9 nmol/L) | [10] | |

| Bacterial Infections | Intracellular Bacteria (e.g., M. tuberculosis) | Elevated | |

| Autoimmune Diseases | Rheumatoid Arthritis (RA) | Elevated (e.g., mean ~11.46 nmol/L vs. ~4.74 nmol/L in controls) | |

| Systemic Lupus Erythematosus (SLE) | Correlates with disease activity | [11] | |

| Neurological Diseases | Bacterial Meningitis | Markedly elevated in CSF (mean ~63.0 nmol/L) | [12] |

| Viral Encephalitis | Markedly elevated in CSF (mean ~130.9 nmol/L) | [12] | |

| Malignancies | Various Cancers | Elevated levels are often associated with poorer prognosis |

Table 3: Neopterin Levels in Urine and Cerebrospinal Fluid (CSF) in Disease

| Biological Fluid | Disease Category | Disease | Typical Neopterin Levels | Reference |

| Urine | Autoimmune Diseases | Systemic Lupus Erythematosus (SLE) | Elevated, correlates with disease activity | [11] |

| Malignancies | Colorectal Carcinoma | High levels associated with poor prognosis | ||

| Neurological Diseases | Amyotrophic Lateral Sclerosis (ALS) | Higher than healthy controls (e.g., ~181.7 vs. ~120.4 µmol/mol creatinine) | [13] | |

| CSF | Neurological Infections | Bacterial Meningitis | Markedly elevated (mean ~63.0 nmol/L vs. ~4.2 nmol/L in controls) | [12] |

| Viral Encephalitis | Markedly elevated (mean ~130.9 nmol/L) | [12] | ||

| Neuroborreliosis | Elevated (mean ~54.9 nmol/L) | [12] | ||

| HIV-associated Dementia | Elevated (mean ~65.4 nmol/L) | [12] |

Experimental Protocols

Accurate measurement of neopterin is crucial for its use as a biomarker. Several methods are available, with ELISA and HPLC being the most common.

Measurement of Serum Neopterin by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a competitive ELISA, a common method for quantifying neopterin.

Principle: In a competitive ELISA, neopterin in the sample competes with a fixed amount of enzyme-labeled neopterin for binding to a limited number of anti-neopterin antibody sites. The amount of enzyme-labeled neopterin bound is inversely proportional to the concentration of neopterin in the sample.

Materials:

-

Microtiter plate pre-coated with anti-neopterin antibody

-

Neopterin standards of known concentrations

-

Patient serum samples

-

Enzyme-conjugated neopterin

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Dilute wash buffer and prepare neopterin standards according to the kit instructions.

-

Sample and Standard Addition: Pipette a defined volume of standards and patient serum samples into the wells of the microtiter plate.

-

Addition of Enzyme Conjugate: Add a fixed volume of enzyme-conjugated neopterin to each well.

-

Incubation: Incubate the plate for a specified time and temperature to allow for competitive binding.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well. A color change will occur.

-

Incubation: Incubate the plate for a short period to allow for color development.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the neopterin concentration in the patient samples by interpolating their absorbance values on the standard curve.

References

- 1. [From butterflies to neurobiology and the diagnosis of AIDS. The 100th anniversary of the discovery of pteridines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Serum Levels of the Immune Activation Marker Neopterin Change With Age and Gender and Are Modified by Race, BMI, and Percentage of Body Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neopterin concentrations in cerebrospinal fluid and serum as an aid in differentiating central nervous system and peripheral infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cerebrospinal fluid neopterin decay characteristics after initiation of antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum neopterin levels in relation to mild and severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urine neopterin: a new parameter for serial monitoring of disease activity in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cerebrospinal fluid neopterin concentrations in central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary neopterin: a novel biomarker of disease progression in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

L-(-)-Neopterin in Macrophage Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-(-)-Neopterin is a pteridine (B1203161) molecule synthesized and secreted by monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ). Long recognized as a sensitive biomarker for the activation of the cellular immune system, its precise functional role in modulating macrophage activity is an area of ongoing investigation. This technical guide provides an in-depth overview of the core functions of L-(-)-Neopterin in the context of macrophage activation. It details the IFN-γ-driven biosynthesis pathway, its strong association with the pro-inflammatory M1 macrophage phenotype, its interplay with reactive oxygen species (ROS) and tryptophan metabolism, and its utility as a clinical and research marker. This document synthesizes current knowledge, presents quantitative data from relevant studies, provides detailed experimental protocols for in vitro analysis, and visualizes key pathways to support researchers in immunology and drug development.

Core Function of L-(-)-Neopterin in Macrophage Activation

L-(-)-Neopterin is not merely a passive byproduct of immune activation; its presence signifies a specific state of macrophage function. The primary and most established role of neopterin (B1670844) is as a stable, quantifiable indicator of Th1-type cellular immune responses, which are driven by IFN-γ and result in the classical activation of macrophages (M1 polarization).[1][2]

Biosynthesis Pathway

The production of L-(-)-Neopterin in macrophages is initiated by the pro-inflammatory cytokine IFN-γ.[1] IFN-γ, primarily secreted by activated T-helper 1 (Th1) cells and Natural Killer (NK) cells, binds to its receptor on the macrophage surface. This binding triggers the JAK/STAT signaling pathway, leading to the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1).[3] Activated STAT1 translocates to the nucleus and induces the transcription of IFN-γ-inducible genes, most notably GTP cyclohydrolase I (GTPCH-I) .[3]

GTPCH-I is the rate-limiting enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) into 7,8-dihydroneopterin (B1664191) triphosphate.[1][4] In human macrophages, which have low activity of the subsequent enzyme 6-pyruvoyltetrahydropterin synthase, this intermediate is preferentially dephosphorylated to 7,8-dihydroneopterin.[4] This reduced form, 7,8-dihydroneopterin, is then non-enzymatically oxidized, largely by reactive oxygen species (ROS), to the stable end-product L-(-)-Neopterin, which is released from the cell.[5]

Association with M1 Macrophage Polarization

The synthesis of neopterin is intrinsically linked to the classical (M1) activation of macrophages. M1 macrophages are characterized by their pro-inflammatory functions, including high antigen presentation capacity and the production of inflammatory cytokines and reactive oxygen species to combat pathogens.[6] IFN-γ is a canonical M1 polarizing signal, and therefore, the presence of neopterin is a strong indicator of an M1-dominant microenvironment.

While neopterin is a hallmark of M1 activation, studies directly demonstrating that exogenous neopterin can induce or enhance M1 polarization markers (e.g., CD80, CD86, iNOS) are limited. The prevailing evidence supports its role as a consequence and marker of this polarization state rather than a primary driver.

Interplay with Reactive Oxygen Species (ROS) and Oxidative Stress

Neopterin metabolism is closely tied to the oxidative state of the macrophage.

-

Production: As noted, the final conversion of 7,8-dihydroneopterin to neopterin is an oxidation step, driven by ROS generated during the macrophage's respiratory burst.[5]

-

Antioxidant Precursor: The precursor molecule, 7,8-dihydroneopterin, is a potent antioxidant. It has been proposed that its production is a self-protective mechanism for the macrophage, helping it to survive the highly oxidative environment it creates to kill pathogens.[5]

-

Pro-oxidative Potential: Conversely, L-(-)-Neopterin itself may have pro-oxidative properties under certain conditions, potentially amplifying cytotoxicity by interacting with ROS.

Link to Tryptophan Degradation

The same IFN-γ stimulus that induces GTPCH-I for neopterin synthesis also upregulates another critical enzyme: indoleamine 2,3-dioxygenase (IDO) .[4][7] IDO is the rate-limiting enzyme in the kynurenine (B1673888) pathway, which catabolizes the essential amino acid tryptophan.[7] This dual induction creates a strong correlation between neopterin levels and IDO activity (often measured as the kynurenine-to-tryptophan ratio). The depletion of local tryptophan can have an immunomodulatory effect, suppressing T-cell proliferation.

Quantitative Data on Macrophage Neopterin Production

The following table summarizes data on neopterin concentrations measured in various contexts of macrophage activation. It is important to note that the literature is rich with data on neopterin as a marker in clinical samples but sparse on its quantitative effects as an in vitro stimulus. The data presented here focuses on its production by macrophages under defined stimulation conditions.

| Cell Type / Condition | Stimulus | Neopterin Concentration (nmol/L) | Key Finding | Reference |

| Visceral Leishmaniasis Patients (Baseline) | In vivo infection | 98.8 (Median) | Baseline neopterin is highly elevated compared to healthy controls (<10 nmol/L), indicating significant macrophage activation. | [8] |

| Visceral Leishmaniasis Patients (Post L-AMB) | Liposomal Amphotericin B | 137.0 (Median) | A surge in neopterin post-treatment in cured patients suggests an early, beneficial pro-inflammatory response. | [8] |

| Human Monocyte-Derived Dendritic Cells | IFN-γ | Significant Increase over Baseline | Dendritic cells, which are related to macrophages, also produce neopterin in response to IFN-γ. | [7] |

| Human Monocyte-Derived Dendritic Cells | LPS | Enhanced Synthesis | LPS, a potent macrophage activator, also stimulates neopterin production in dendritic cells. | [7] |

| Human Monocyte-Derived Dendritic Cells | TNF-α, IL-1β, IL-2, IL-10 | Ineffective | Neopterin production is specifically induced by interferons and LPS, not a broad range of pro-inflammatory cytokines. | [7] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ + IL-12 | ~50% increase over IFN-γ alone | IL-12 can superinduce neopterin formation in a mixed cell population, likely by boosting IFN-γ production from T-cells. | [4] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ + IL-4 / IL-10 | Reduction in neopterin | Th2 cytokines IL-4 and IL-10 antagonize the IFN-γ effect, reducing neopterin production. | [4] |

Experimental Protocols

Generation of Human Monocyte-Derived Macrophages (MDMs)

This protocol describes a standard method for isolating human monocytes and differentiating them into macrophages for subsequent stimulation experiments.

Materials:

-

Ficoll-Paque PLUS

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

Human CD14 MicroBeads

-

PBS (Phosphate-Buffered Saline)

-

EDTA (Ethylenediaminetetraacetic acid)

Procedure:

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Monocyte Enrichment: Enrich for monocytes by positive selection using CD14 magnetic microbeads.

-

Cell Seeding: Resuspend the purified CD14+ monocytes in complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin) supplemented with 50 ng/mL of human M-CSF.

-

Differentiation: Seed the cells in tissue culture-treated flasks or plates at a density of 1 x 10⁶ cells/mL. Culture for 6-7 days at 37°C in a 5% CO₂ incubator. Replace the medium every 2-3 days with fresh M-CSF-containing medium. On day 7, cells will have differentiated into non-polarized (M0) macrophages.[9][10]

Macrophage Stimulation and Neopterin Induction

Procedure:

-

Harvest M0 Macrophages: After differentiation, gently wash the adherent M0 macrophages with warm PBS. Detach the cells using a cell scraper or a gentle enzyme-free dissociation buffer.

-

Reseed for Experiment: Reseed the M0 macrophages into appropriate culture plates (e.g., 24-well plates) at a density of 0.5 x 10⁶ cells/mL in fresh complete RPMI medium without M-CSF. Allow cells to adhere for 2-4 hours.

-

Stimulation: Replace the medium with fresh medium containing the desired stimulus. For maximal neopterin production, stimulate with 100-200 U/mL (approx. 10-20 ng/mL) of recombinant human IFN-γ .[2][10] A co-stimulus of 10-100 ng/mL LPS can also be used.[10]

-

Incubation: Culture the stimulated cells for 24 to 72 hours.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and debris.

-

Storage: Store the clarified supernatants at -80°C until analysis.

Measurement of Neopterin by HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a gold-standard method for quantifying neopterin.

Sample Preparation:

-

Thaw cell culture supernatant samples on ice.

-

To precipitate proteins, add 10 µL of 3 M trichloroacetic acid (TCA) to 100 µL of supernatant.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the clear supernatant to an HPLC vial for injection.[11]

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 100 mm).[12]

-

Mobile Phase: Isocratic elution with 15 mM phosphate (B84403) buffer (pH 3.0) / acetonitrile (B52724) (99:1, v/v).[11][12]

-

Flow Rate: 1.0 - 1.5 mL/min.[11]

-

Detection: Fluorescence detector set to excitation at 353 nm and emission at 438 nm .[11]

-

Quantification: Calculate neopterin concentration by comparing the peak area to a standard curve generated with known concentrations of L-(-)-Neopterin.

Conclusion and Future Directions

L-(-)-Neopterin is an established and invaluable biomarker of IFN-γ-driven, classical M1 macrophage activation. Its synthesis is tightly coupled with other key effector pathways of M1 immunity, including tryptophan degradation via IDO. While its role as a stable indicator is well-documented, its direct function as an effector molecule modulating macrophage cytokine production or polarization requires further elucidation. The quantitative data available primarily describes its production levels in response to stimuli, rather than the downstream effects of neopterin itself.

For researchers and drug development professionals, measuring neopterin provides a reliable method to monitor Th1-type immune responses and M1 macrophage activation both in vitro and in vivo. Future research should focus on identifying potential neopterin receptors or binding partners on immune cells and conducting comprehensive dose-response studies to clarify whether L-(-)-Neopterin plays a direct, functional role in the complex network of immune regulation or primarily serves as a faithful reporter of cellular activation status.

References

- 1. Immune response-associated production of neopterin. Release from macrophages primarily under control of interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytokine induction of neopterin production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of neopterin formation and tryptophan degradation by Th1- and Th2-derived cytokines in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. oaepublish.com [oaepublish.com]

- 7. Monocyte-derived dendritic cells release neopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Macrophage Activation Marker Neopterin: A Candidate Biomarker for Treatment Response and Relapse in Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fast and sensitive HPLC method for the determination of neopterin, kynurenine and tryptophan in amniotic fluid, malignant effusions and wound exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic properties and structure of L-(-)-Neopterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a pteridine (B1203161) derivative that serves as a crucial biomarker for the activation of the cellular immune system.[1] Produced primarily by human macrophages upon stimulation by interferon-gamma (IFN-γ), its levels in bodily fluids provide valuable insights into the pro-inflammatory immune status.[2] This technical guide provides an in-depth overview of the fundamental properties, structure, biosynthesis, and analytical methodologies pertaining to L-(-)-Neopterin, tailored for professionals in research and drug development.

Core Properties and Structure

L-(-)-Neopterin is a heterocyclic compound with a pyrazino[2,3-d]pyrimidine ring system. Its structure is characterized by a 2-amino-4-oxo-3,4-dihydropteridine core substituted with a (1S,2R)-1,2,3-trihydroxypropyl side chain at position 6.

Table 1: Physicochemical Properties of L-(-)-Neopterin

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one | [2] |

| Synonyms | L-erythro-Neopterin | |

| CAS Number | 2277-43-2 | |

| Chemical Formula | C₉H₁₁N₅O₄ | [2] |

| Molecular Weight | 253.21 g/mol | [2] |

| Appearance | Yellowish solid | [3] |

| Solubility | Practically insoluble in water (approx. 0.005 g/100 g at 22°C). Soluble in 0.05 M NaOH. | [3] |

| Melting Point | Data not readily available. |

Table 2: Spectroscopic Properties of L-(-)-Neopterin

| Spectroscopic Technique | Wavelength/Shift | Details | Reference(s) |

| UV-Vis Absorption | λmax ≈ 254 nm, 360 nm | In neutral buffer. | |

| Fluorescence | Excitation: 353 nm, Emission: 438 nm | Native fluorescence. | [2] |

| ¹H NMR (Predicted) | |||

| ¹³C NMR (Predicted) | See Figure 2 for predicted chemical shifts. | D₂O, 300 MHz. | |

| Mass Spectrometry | [M+H]⁺ = 254.0885 | High-resolution mass spectrometry data. | [4] |

Biosynthesis of L-(-)-Neopterin

The biosynthesis of L-(-)-Neopterin is a critical arm of the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway, originating from guanosine triphosphate (GTP). This process is primarily initiated in macrophages and dendritic cells upon stimulation by IFN-γ.[1] The pathway involves a series of enzymatic reactions, with GTP cyclohydrolase I (GCH1) being the rate-limiting enzyme.[5]

The key enzymatic steps are:

-

GTP cyclohydrolase I (GCH1): This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. The reaction involves the hydrolytic opening of the imidazole (B134444) ring of GTP.[6][7]

-

6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. This reaction includes the elimination of the triphosphate group and a stereospecific reduction.[8][9]

-

Sepiapterin (B94604) reductase (SPR): In the subsequent step of the BH4 pathway, sepiapterin reductase catalyzes the NADPH-dependent reduction of an intermediate to form dihydrobiopterin, a precursor to BH4.[10][11]

L-(-)-Neopterin is formed non-enzymatically from 7,8-dihydroneopterin triphosphate.

References

- 1. PTS 6-pyruvoyltetrahydropterin synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Neopterin - Wikipedia [en.wikipedia.org]

- 3. schircks.ch [schircks.ch]

- 4. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 6. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Crystallographic and kinetic investigations on the mechanism of 6-pyruvoyl tetrahydropterin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 10. Role of the conserved Ser-Tyr-Lys triad of the SDR family in sepiapterin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sepiapterin reductase - Wikipedia [en.wikipedia.org]

L-(-)-Neopterin: A Keystone Biomarker in the Host Response to Viral and Bacterial Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a crucial, non-specific biomarker of cellular immune activation.[1][2][3][4] This pteridine (B1203161) derivative is not produced by all cell types; its synthesis is primarily restricted to human monocytes, macrophages, and dendritic cells upon stimulation by interferon-gamma (IFN-γ).[1][2][5][6] As IFN-γ is a key cytokine in the Th1-type immune response, which is pivotal in combating intracellular pathogens, L-(-)-Neopterin levels in body fluids serve as a sensitive indicator of the activation state of the cellular immune system.[2][7][8] Consequently, quantifying L-(-)-Neopterin provides a valuable window into the host's immunological struggle against a wide array of viral and bacterial infections. Its stability in various biological fluids, including serum, plasma, cerebrospinal fluid (CSF), and urine, further enhances its clinical and research utility.[4][9] This guide provides a comprehensive overview of L-(-)-Neopterin's role in infectious diseases, methodologies for its detection, and its underlying signaling pathways, tailored for professionals in research and drug development.

The Role of L-(-)-Neopterin in Viral and Bacterial Infections

Elevated L-(-)-Neopterin concentrations are a hallmark of both viral and bacterial infections, often correlating with disease severity and prognosis.[1][2][10] Its levels typically rise early in the course of an infection, sometimes even before the onset of clinical symptoms, and decline with successful resolution of the infection or effective therapy.[2][11]

In Viral Infections

In viral infections, the robust Th1-type immune response triggers significant IFN-γ production, leading to a pronounced increase in L-(-)-Neopterin levels.[1][10] This has been consistently observed in a multitude of viral illnesses, including:

-

Human Immunodeficiency Virus (HIV): L-(-)-Neopterin is a well-established marker in HIV infection, where its levels correlate with viral load and the progression to Acquired Immunodeficiency Syndrome (AIDS).[2][7][12] It is considered a more sensitive marker of immune activation than CD4+ T-cell counts in predicting disease progression.[2][12]

-

Coronavirus Infections (e.g., COVID-19): In patients with COVID-19, elevated serum neopterin (B1670844) levels upon hospital admission are significantly associated with disease severity, the need for intensive care, and mortality.[1][13][14][15][16] It can serve as an early prognostic biomarker for identifying patients at risk of a severe disease course.[1][13][14][15]

-

Hepatitis Viruses (A, B, and C): Increased neopterin levels are associated with acute and chronic viral hepatitis and can be a predictor of the response to antiviral therapy in chronic HCV infection.[2]

-

Other Viral Infections: Elevated neopterin has also been documented in infections with Epstein-Barr virus, cytomegalovirus, measles, mumps, rubella, influenza, and dengue viruses.[2]

In Bacterial Infections

While L-(-)-Neopterin is a sensitive marker for viral infections, its utility in bacterial infections is more nuanced. Generally, neopterin levels are higher in viral than in bacterial infections, a distinction that can aid in differential diagnosis.[1][17][18] However, significant elevations are observed in infections caused by intracellular bacteria that elicit a strong cell-mediated immune response.

-

Tuberculosis (TB): Patients with active pulmonary tuberculosis exhibit significantly higher serum and urinary neopterin levels compared to healthy individuals or those with inactive TB.[2][19][20][21][22] Neopterin concentrations correlate with the radiological extent of the disease and decrease with successful anti-tuberculous treatment, making it a useful marker for monitoring therapeutic response.[2][19][23]

-

Sepsis: In patients with sepsis and septic shock, serum neopterin levels are significantly elevated and correlate with disease severity and mortality.[12][15][20]

-

Meningitis: Cerebrospinal fluid (CSF) neopterin levels are markedly increased in both bacterial and viral meningitis.[2][3][17][21] While some studies suggest higher levels in bacterial meningitis, there is considerable overlap, limiting its definitive role in differential diagnosis based on a single measurement.[2][3][9][17][21]

Quantitative Data on L-(-)-Neopterin Levels

The following tables summarize representative L-(-)-Neopterin concentrations in various body fluids from healthy individuals and patients with selected viral and bacterial infections. It is important to note that these values can vary depending on the specific assay used, the patient population, and the stage of the disease.

Table 1: Serum/Plasma L-(-)-Neopterin Levels in Viral Infections

| Condition | Patient Group | Mean/Median Neopterin Level (nmol/L) | Reference Range (nmol/L) | Source(s) |

| Healthy Controls | Adults | ~5.3 - 6.7 | < 10 | |

| COVID-19 (Mild) | Adults | 16.9 (mean) | - | [16] |

| COVID-19 (Severe) | Adults | 42.0 (mean) | - | [16] |

| HIV-1 Infection | Asymptomatic Adults | ~13-15 | < 10 | [2] |

| HIV-1 Infection with AIDS | Adults | > 20 | < 10 | [2] |

| SARS (Acute) | Adults | 34.2 (mean) | < 10 |

Table 2: Serum/Plasma L-(-)-Neopterin Levels in Bacterial Infections

| Condition | Patient Group | Mean/Median Neopterin Level (nmol/L) | Reference Range (nmol/L) | Source(s) |

| Healthy Controls | Adults | ~5.3 - 6.7 | < 10 | |

| Pulmonary Tuberculosis (Active) | Adults | 27.47 (mean) | < 10 | [19][23] |

| Sepsis (Non-survivors) | Adults | 15 (median) | < 10 | [12][19] |

| Sepsis (Survivors) | Adults | 5 (median) | < 10 | [12][19] |

Table 3: Cerebrospinal Fluid (CSF) L-(-)-Neopterin Levels in Central Nervous System Infections

| Condition | Patient Group | Mean Neopterin Level (nmol/L) | Reference Range (nmol/L) | Source(s) |

| Healthy Controls | Adults | 4.2 | < 5 | [2][9] |

| Bacterial Meningitis | Adults | 63.0 | < 5 | [2][9] |

| Viral Meningitis | Adults | 32.5 | < 5 | [2][9] |

| Viral Encephalitis | Adults | 130.9 | < 5 | [2][9] |

Signaling Pathways and Experimental Workflows

Interferon-gamma Signaling Pathway for Neopterin Production

The production of L-(-)-Neopterin is a direct consequence of the IFN-γ signaling cascade in macrophages. The binding of IFN-γ to its receptor on the macrophage surface initiates a signaling cascade involving the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. This ultimately leads to the transcriptional activation of the Guanosine Triphosphate Cyclohydrolase I (GCH1) gene, the rate-limiting enzyme in neopterin biosynthesis.

Caption: IFN-γ signaling pathway for L-(-)-Neopterin production.

Experimental Workflow for Neopterin Quantification

The quantification of L-(-)-Neopterin in biological samples is typically performed using competitive enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection. The following diagram illustrates a general workflow for these methods.

Caption: General workflow for L-(-)-Neopterin quantification.

Experimental Protocols

Competitive ELISA for Serum/Plasma Neopterin

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

1. Principle: The assay is based on the competitive binding of neopterin in the sample and a fixed amount of enzyme-labeled neopterin to a limited number of anti-neopterin antibody binding sites immobilized on the microplate wells. The amount of bound enzyme-labeled neopterin is inversely proportional to the concentration of neopterin in the sample.

2. Materials:

-

Microtiter plate pre-coated with anti-neopterin antibody

-

Neopterin standards

-

Enzyme-labeled neopterin conjugate

-

Wash buffer concentrate

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Distilled or deionized water

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

3. Procedure:

-

Reagent Preparation: Prepare all reagents and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

-

Standard and Sample Addition: Pipette a defined volume (e.g., 20 µL) of standards, controls, and samples into the appropriate wells of the microtiter plate.

-

Enzyme Conjugate Addition: Add a defined volume (e.g., 100 µL) of the enzyme-labeled neopterin conjugate to each well.

-

Antibody Addition: Add a defined volume (e.g., 50 µL) of the anti-neopterin antiserum to each well.

-

Incubation: Cover the plate and incubate for a specified time (e.g., 90 minutes) at room temperature on an orbital shaker.

-

Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 4 times) with diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

-

Substrate Addition: Add a defined volume (e.g., 150 µL) of the substrate solution to each well.

-

Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature in the dark.

-

Stopping the Reaction: Add a defined volume (e.g., 150 µL) of the stop solution to each well. The color in the wells will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

-

Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the neopterin concentration in the samples by interpolating their absorbance values from the standard curve.

HPLC with Fluorescence Detection for Serum Neopterin